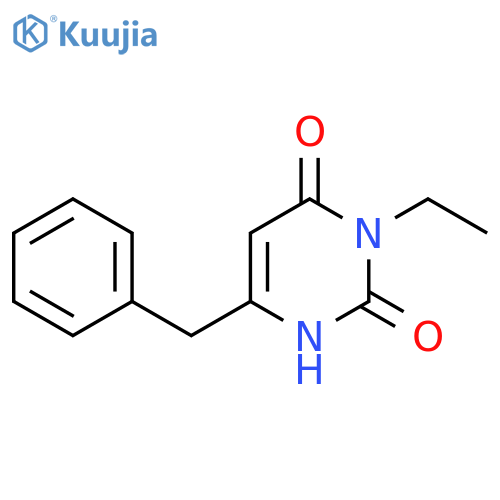Cas no 2097956-39-1 (6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

2097956-39-1 structure
商品名:6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS番号:2097956-39-1
MF:C13H14N2O2
メガワット:230.262463092804
CID:5056029
6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-benzyl-3-ethyl-1H-pyrimidine-2,4-dione
- 6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
-
- インチ: 1S/C13H14N2O2/c1-2-15-12(16)9-11(14-13(15)17)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,17)
- InChIKey: NJJMYCKJIBPGJA-UHFFFAOYSA-N
- ほほえんだ: O=C1NC(=CC(N1CC)=O)CC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 343
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 49.4
6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B275611-100mg |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 100mg |
$ 95.00 | 2022-06-07 | ||
| Life Chemicals | F1967-7493-5g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F1967-7493-1g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F1967-7493-10g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
| TRC | B275611-1g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 1g |
$ 475.00 | 2022-06-07 | ||
| Life Chemicals | F1967-7493-0.25g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F1967-7493-2.5g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| TRC | B275611-500mg |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Life Chemicals | F1967-7493-0.5g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 95%+ | 0.5g |
$318.0 | 2023-09-06 |
6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
2097956-39-1 (6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量